molecular formula C6H3Cl4N B15128524 2,3,5,6-Tetrachloroaniline-d3 CAS No. 1219806-05-9

2,3,5,6-Tetrachloroaniline-d3

Cat. No.: B15128524
CAS No.: 1219806-05-9
M. Wt: 233.9 g/mol
InChI Key: YTDHEFNWWHSXSU-AYQNKDEESA-N
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Description

2,3,5,6-Tetrachloroaniline-d3 is a deuterium-labeled derivative of 2,3,5,6-Tetrachloroaniline. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications. The deuterium labeling allows for precise quantification and tracing in analytical studies, making it a valuable tool in environmental toxicology, pharmacokinetics, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloroaniline-d3 typically involves the deuteration of 2,3,5,6-Tetrachloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloroaniline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachloroaniline-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Environmental Toxicology: Used as a reference standard for the analysis of environmental samples to detect and quantify pollutants.

    Pharmacokinetics: Employed in drug metabolism studies to trace the distribution and elimination of pharmaceuticals.

    Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for accurate quantification of analytes.

    Industrial Applications: Used in the synthesis of other deuterium-labeled compounds for various industrial processes .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloroaniline-d3 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise detection and quantification using mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and environmental fate of related compounds with high accuracy .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachloroaniline: The non-deuterated form of the compound.

    2,4,6-Trichloroaniline: A similar compound with three chlorine atoms.

    2,3,4,5-Tetrachloroaniline: Another isomer with different chlorine atom positions.

Uniqueness

2,3,5,6-Tetrachloroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise quantification and tracing, making it a valuable tool in various scientific research fields .

Properties

CAS No.

1219806-05-9

Molecular Formula

C6H3Cl4N

Molecular Weight

233.9 g/mol

IUPAC Name

2,3,5,6-tetrachloro-N,N,4-trideuterioaniline

InChI

InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2/i1D/hD2

InChI Key

YTDHEFNWWHSXSU-AYQNKDEESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)N([2H])[2H])Cl)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl

Origin of Product

United States

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